N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide
Description
N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and pharmaceutical applications . This compound is characterized by the presence of an ethyl group, a piperidine ring, and a nitramide functional group, making it a versatile molecule for various chemical reactions and applications.
Properties
CAS No. |
62146-07-0 |
|---|---|
Molecular Formula |
C9H19N3O2 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-ethyl-N-(2-piperidin-1-ylethyl)nitramide |
InChI |
InChI=1S/C9H19N3O2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-9H2,1H3 |
InChI Key |
RPCYISDAYLQIOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCN1CCCCC1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide typically involves the reaction of piperidine with ethylamine and nitramide under controlled conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with ethylamine in the presence of a suitable base to form the intermediate N-ethylpiperidine. This intermediate is then reacted with nitramide to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitramide group to an amine group.
Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide
- Ethyl oxo(piperidin-1-yl)acetate
- N-(piperidine-4-yl)benzamide compounds
Uniqueness
N-Ethyl-N-[2-(piperidin-1-yl)ethyl]nitramide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitramide group allows for diverse chemical transformations, while the piperidine ring provides structural stability and biological relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
